N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps. The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique structural properties. It is also used in various industrial processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Compared to other similar compounds, N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include other pyrazole derivatives, such as celecoxib and stanozolol, which also exhibit significant biological activity
Properties
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN5O2S/c1-6-26-13-20(17(4)24-26)14-28(12-19-7-9-21(23)10-8-19)31(29,30)22-15-27(11-16(2)3)25-18(22)5/h7-10,13,15-16H,6,11-12,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXAEFAFPXPGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN(N=C3C)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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